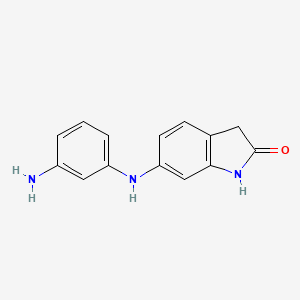

6-((3-氨基苯基)氨基)吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-((3-Aminophenyl)amino)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of 6-((3-Aminophenyl)amino)indolin-2-one consists of an indolin-2-one core with an amino group attached to the phenyl ring, making it a unique and versatile compound for various scientific research applications.

科学研究应用

6-((3-Aminophenyl)amino)indolin-2-one has a wide range of scientific research applications, including:

作用机制

Target of Action

It is known that indole derivatives, which include 6-((3-aminophenyl)amino)indolin-2-one, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation, suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, and inhibit mRNA expression .

Biochemical Pathways

It is known that indole derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways play crucial roles in inflammation and immune responses.

Pharmacokinetics

The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, have been noted .

Result of Action

Some indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation and suppress the production of TNF-α and IL-6 .

生化分析

Biochemical Properties

It is known that indolin-2-one derivatives can interact with various enzymes and proteins . For instance, some indolin-2-one derivatives have been found to inhibit the production of nitric oxide, TNF-α, and IL-6, key molecules involved in inflammation .

Cellular Effects

6-((3-Aminophenyl)amino)indolin-2-one may have significant effects on cellular processes. Indolin-2-one derivatives have been shown to inhibit the production of pro-inflammatory cytokines in a concentration-dependent manner . This suggests that 6-((3-Aminophenyl)amino)indolin-2-one could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes .

Temporal Effects in Laboratory Settings

It is known that indolin-2-one derivatives can be rapidly absorbed and metabolized .

Dosage Effects in Animal Models

The effects of 6-((3-Aminophenyl)amino)indolin-2-one at different dosages in animal models have not been reported. Other indolin-2-one derivatives have shown dose-dependent effects in various studies .

Metabolic Pathways

Indole, a related compound, is known to be involved in various metabolic pathways .

Transport and Distribution

It is known that indolin-2-one derivatives can cross the blood-brain barrier .

准备方法

The synthesis of 6-((3-Aminophenyl)amino)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

化学反应分析

6-((3-Aminophenyl)amino)indolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized indole derivatives with enhanced biological activities .

相似化合物的比较

6-((3-Aminophenyl)amino)indolin-2-one is unique compared to other indole derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Indole-3-aldehyde: A compound with antimicrobial and anti-inflammatory activities.

The uniqueness of 6-((3-Aminophenyl)amino)indolin-2-one lies in its ability to undergo various chemical modifications, making it a versatile compound for diverse scientific research applications .

生物活性

6-((3-Aminophenyl)amino)indolin-2-one, an organic compound with the molecular formula C15H14N2O, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines an indolin-2-one moiety with a 3-aminophenyl group, positions it as a promising candidate for drug development, particularly in oncology and virology.

Anticancer Properties

Research indicates that 6-((3-Aminophenyl)amino)indolin-2-one may exhibit significant anticancer activity. In vitro studies have shown that derivatives of indolinone compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to 6-((3-Aminophenyl)amino)indolin-2-one have been tested against the human scirrhous gastric carcinoma cell line OCUM-2MD3, demonstrating concentration-dependent inhibition of cell growth with IC50 values ranging from 0.73 to 2.38 μM for structurally similar compounds .

Antiviral Activity

The antiviral potential of 6-((3-Aminophenyl)amino)indolin-2-one has also been explored. Similar compounds have been evaluated for their effectiveness against viruses such as H1N1 and HSV-1. For example, certain derivatives exhibited IC50 values as low as 0.0022 µM against HSV-1, indicating strong antiviral activity . The mechanism of action is believed to involve the inhibition of viral replication through direct interaction with viral proteins.

Interaction Studies

Understanding the interactions of 6-((3-Aminophenyl)amino)indolin-2-one with biological targets is crucial for predicting its therapeutic efficacy. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to assess binding affinities to target proteins. These studies suggest that the compound may effectively interact with enzymes involved in cancer and viral pathways, enhancing its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structural characteristics of 6-((3-Aminophenyl)amino)indolin-2-one play a vital role in its biological activity. The presence of the amino group on the phenyl ring is believed to enhance its binding affinity to target proteins, potentially leading to improved efficacy compared to other indolinone derivatives without this substitution.

Comparison with Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 6-Aminoindolin-2-one | Indolinone | No phenyl substitution |

| 5-Aminoindole | Indole | Different core structure |

| 5-(3-amino phenyl)indole | Phenyl-substituted indole | Similar functionality but different core |

The unique combination of structural features in 6-((3-Aminophenyl)amino)indolin-2-one may confer distinct biological properties not present in other compounds listed above.

Case Study: Anticancer Activity

In a study evaluating various indolinone derivatives, researchers found that specific modifications could significantly enhance anticancer activity. For instance, the introduction of different substituents on the indolinone scaffold led to variations in IC50 values across multiple cancer cell lines. This highlights the importance of SAR in optimizing compounds for targeted therapy .

Case Study: Antiviral Efficacy

Another investigation focused on the antiviral properties of isatin derivatives similar to 6-((3-Aminophenyl)amino)indolin-2-one. These studies demonstrated that certain modifications resulted in enhanced selectivity indices and lower cytotoxicity, making them suitable candidates for further development as antiviral agents .

属性

IUPAC Name |

6-(3-aminoanilino)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-5,7-8,16H,6,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFHMBNACJXCJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC3=CC=CC(=C3)N)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。